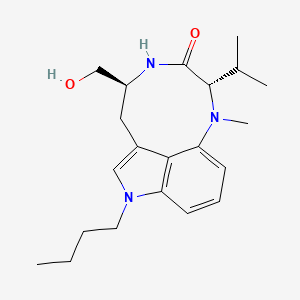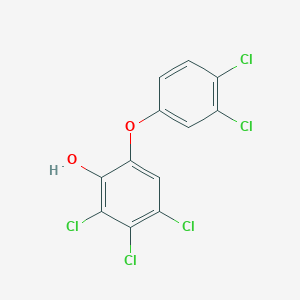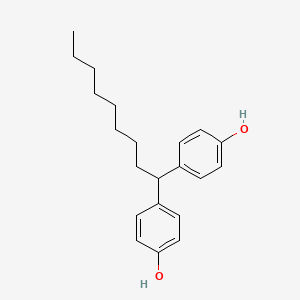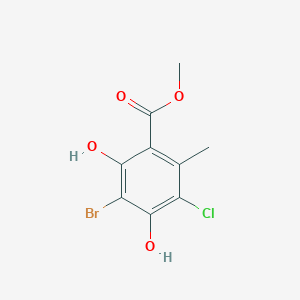![molecular formula C13H26O2Si B14336985 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal CAS No. 100571-25-3](/img/no-structure.png)
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal is an organic compound with the molecular formula C13H26O2Si. It is a silyl ether derivative, which means it contains a silicon atom bonded to an oxygen atom and an organic group. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base such as imidazole or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in a solvent like DMF (dimethylformamide) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of protective groups and selective reactions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhexanoic acid
Reduction: 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enol
Substitution: Various substituted silyl ethers depending on the nucleophile used
Scientific Research Applications
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal involves its reactivity as a silyl ether and an aldehyde. The silyl ether group provides stability and protection to hydroxyl groups, while the aldehyde group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl ether with an aldehyde group, used in similar synthetic applications.
tert-Butyldimethylsilyloxypropanol: A silyl ether with a primary alcohol group, used in organic synthesis.
Uniqueness
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal is unique due to its specific structure, which combines the stability of a silyl ether with the reactivity of an aldehyde. This makes it a versatile reagent in organic synthesis, allowing for selective reactions and the formation of complex molecules.
Properties
| 100571-25-3 | |
Molecular Formula |
C13H26O2Si |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxy-3-methylhex-2-enal |
InChI |
InChI=1S/C13H26O2Si/c1-12(9-10-14)8-7-11-15-16(5,6)13(2,3)4/h9-10H,7-8,11H2,1-6H3 |
InChI Key |
BEIHOQRHDKZVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)


![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)


